molecular formula C17H13NO3 B1681484 Sauristolactam CAS No. 128533-02-8

Sauristolactam

Cat. No. B1681484
M. Wt: 279.29 g/mol
InChI Key: WRFZNTLPRUIGKH-UHFFFAOYSA-N
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Description

Sauristolactam is a natural aristolactam isolated from aerial portions of Saururus chinensis . It has significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells . It also inhibits the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis and has the potential to inhibit osteoclast differentiation .


Synthesis Analysis

An efficient and practical total synthesis of Sauristolactam has been achieved . The synthesis starts from 2-methoxy-4-methylphenol and employs a Suzuki-Miyaura coupling/aldol condensation cascade reaction as a key step . Another approach involves the combination of C–H bond activation and dehydro-Diels–Alder reactions .


Molecular Structure Analysis

The molecular weight of Sauristolactam is 279.29 and its formula is C17H13NO3 . It belongs to the class of alkaloids, specifically indole alkaloids and monophenols .


Chemical Reactions Analysis

The synthesis of Sauristolactam involves several chemical reactions, including Suzuki-Miyaura coupling and aldol condensation . Other reactions include oxidative cyclization of benzamides with vinyl sulfone leading to 3-methyleneisoindolin-1-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sauristolactam are closely related to its chemical structure . Its unique structures and promising biological properties make it a subject of interest for many organic and medicinal chemists .

Safety And Hazards

While handling Sauristolactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Future Directions

The future directions for Sauristolactam research could involve further exploration of its neuroprotective activity and potential to inhibit osteoclast differentiation . Additionally, more research could be conducted to improve the efficiency of its synthesis .

properties

IUPAC Name

14-hydroxy-15-methoxy-10-methyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZNTLPRUIGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155921
Record name Sauristolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sauristolactam

CAS RN

128533-02-8
Record name Sauristolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128533028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sauristolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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